molecular formula C13H19N3O3S2 B4284494 1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide

1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide

Cat. No.: B4284494
M. Wt: 329.4 g/mol
InChI Key: FHHPDHRJGGNQJR-NTEUORMPSA-N
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Description

1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a thienylmethylene moiety, and a piperidinecarbohydrazide backbone. Its multifaceted nature makes it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide involves several steps. The primary synthetic route includes the reaction of piperidinecarbohydrazide with ethylsulfonyl chloride under controlled conditions to introduce the ethylsulfonyl group. This is followed by the condensation of the resulting intermediate with 2-thienylmethylene to form the final compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thienylmethylene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thienylmethylene moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide can be compared with other similar compounds, such as:

    1-(methylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.

    1-(ethylsulfonyl)-N’-(2-furanylmethylene)-3-piperidinecarbohydrazide: The substitution of the thienylmethylene moiety with a furanylmethylene group can lead to differences in chemical and biological properties.

    1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide: Replacing the piperidine ring with a pyrrolidine ring can alter the compound’s overall structure and function.

The uniqueness of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[(E)-thiophen-2-ylmethylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-2-21(18,19)16-7-3-5-11(10-16)13(17)15-14-9-12-6-4-8-20-12/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHPDHRJGGNQJR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
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1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
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1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
Reactant of Route 4
1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
Reactant of Route 5
1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide

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